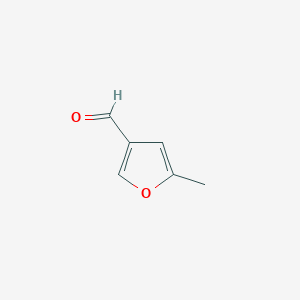

5-Methylfuran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O2 |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

5-methylfuran-3-carbaldehyde |

InChI |

InChI=1S/C6H6O2/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 |

InChI Key |

YEXWWHZOVRNTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylfuran 3 Carbaldehyde and Analogous Furan 3 Substituted Compounds

De Novo Synthesis Strategies for Furan-3-Carbaldehyde Scaffolds

The synthesis of furan-3-carbaldehyde scaffolds, particularly those with substitution at other positions like the 5-methyl group, often requires specialized strategies due to the electronic nature of the furan (B31954) ring, which favors electrophilic substitution at the C2 and C5 positions. researchgate.net Therefore, introducing substituents at the C3 or C4 positions necessitates more complex, multi-step approaches. researchgate.net

Multistep Synthetic Routes and Reaction Cascades

Building the furan-3-carbaldehyde framework from acyclic or non-furan heterocyclic precursors is a cornerstone of de novo synthesis. These methods provide precise control over the final substitution pattern.

One effective multistep strategy involves the cyclization of appropriately functionalized acyclic compounds. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a classic example. youtube.com To produce a 3-carbaldehyde derivative, the starting 1,4-dicarbonyl would need to bear a protected aldehyde or a precursor functional group at the appropriate position.

More contemporary methods utilize reaction cascades. For instance, highly functionalized furans can be synthesized through cascade reactions of 2-hydroxy-1,4-diones with various nucleophiles. nih.gov These reactions can proceed through cyclization followed by conjugate addition or Friedel-Crafts-type reactions to introduce substituents at various positions on the furan ring. nih.gov Similarly, transition metal-catalyzed reactions, such as the tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds, offer a direct route to highly substituted furans. organic-chemistry.org Another innovative approach involves the metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, which yields polyfunctionalized furans with complete regioselectivity. nih.gov

A specific and convenient synthesis for furan-3-carboxylic acid derivatives, which are direct precursors to the target aldehyde, starts from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This starting material undergoes aromatization, and the resulting trichloromethyl group can be displaced by various nucleophiles, including hydroxide, to form the furan-3-carboxylic acid. researchgate.net This method represents a targeted multi-step route to the desired 3-substituted furan scaffold. researchgate.net

Targeted Functionalization and Formylation Methodologies

Introducing a formyl (-CHO) group directly onto a pre-existing furan ring is another key strategy. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic rings, including furan. db-thueringen.demdpi.com This reaction typically uses a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). db-thueringen.de

However, the regioselectivity of this reaction on substituted furans is a critical consideration. For a substrate like 2-methylfuran (B129897), electrophilic attack predominantly occurs at the C5 position due to the activating and directing effect of the methyl group. Therefore, direct formylation of 2-methylfuran would be expected to yield 5-methylfuran-2-carbaldehyde as the major product. researchgate.net Achieving formylation at the C3 position would require blocking the more reactive C5 position or using specialized directing groups to overcome the inherent reactivity of the furan ring.

Derivatization from Furan-3-Carboxylic Acid Precursors

Given the challenges of direct C3-formylation, a more reliable route is the derivatization of a furan-3-carboxylic acid precursor. Furan-3-carboxylic acid can be synthesized via methods such as the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by hydrolysis. researchgate.net Once obtained, the carboxylic acid can be converted to the corresponding aldehyde through several standard organic transformations.

A common two-step procedure involves:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester.

Reduction: The activated derivative is then selectively reduced to the aldehyde. For acyl chlorides, the Rosenmund reduction (catalytic hydrogenation using a poisoned palladium catalyst) is a classic method. Alternatively, controlled reduction using hydride reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures is highly effective for reducing either esters or acyl chlorides to the aldehyde.

This pathway offers a robust and high-yielding approach to furan-3-carbaldehydes, bypassing the regioselectivity issues associated with direct formylation.

Biomass-Derived Precursor Conversion Approaches for Furanic Aldehydes

The conversion of renewable lignocellulosic biomass into valuable platform chemicals, including furanic aldehydes, is a central goal of green chemistry. rsc.orgscilit.com Carbohydrates derived from biomass, such as C5 sugars (xylose) and C6 sugars (glucose, fructose), can be catalytically converted into furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively. semanticscholar.orgrsc.org These furanic aldehydes serve as versatile intermediates for the synthesis of a wide range of chemicals and biofuels. rsc.orgscilit.com

Catalytic Hydrogenation and Hydrodeoxygenation of Furanic Feedstocks

Catalytic hydrogenation and hydrodeoxygenation (HDO) are key upgrading processes that reduce the oxygen content of biomass-derived furfurals, thereby increasing their energy density and value. mdpi.com These reactions selectively target the carbonyl group (C=O) and can also lead to the cleavage of C-O bonds in substituents or the furan ring itself. taylorfrancis.com

The hydrogenation of furfural is a versatile reaction that can yield several valuable products depending on the catalyst and reaction conditions. mdpi.com

Furfuryl alcohol (FOL): Selective hydrogenation of the aldehyde group over catalysts like copper, nickel, or cobalt leads to FOL, a key intermediate for resins and other chemicals. acs.orgmdpi.com

2-Methylfuran (MF): This compound, a valuable biofuel additive, is produced through the hydrodeoxygenation of furfural, which involves the hydrogenation of the aldehyde to a hydroxyl group followed by the hydrogenolysis of the C-O bond. taylorfrancis.commdpi.comnih.gov Bimetallic catalysts, such as Ni-Fe and Cu-based systems, have shown high selectivity for this transformation. mdpi.comacs.org

Tetrahydrofurfuryl alcohol (THFA): Deeper hydrogenation, which reduces both the aldehyde group and the furan ring, yields THFA. mdpi.com This often occurs with noble metal catalysts like Palladium (Pd) and Nickel (Ni) under more stringent conditions. mdpi.com

The table below summarizes the performance of various catalysts in the conversion of furfural.

| Catalyst | Hydrogen Source | Temperature (°C) | Furfural Conversion (%) | Primary Product | Product Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Fe/MgO (Fe/Mg = 1/10) | Methanol | Not Specified | 88 | 2-Methylfuran | 80 | mdpi.com |

| CuNi₂Al | H₂ | Not Specified | Not Specified | 2-Methylfuran | Principal Product | nih.gov |

| CuZnAl | Isopropanol | 180 | >95 | 2-Methylfuran | ~70 (at 8h) | acs.org |

| Ni₂P/SiO₂ | H₂ (Gas Phase) | Not Specified | High Activity | 2-Methylfuran / THMF | Adjustable by P/Ni ratio | tue.nl |

| Pt(111) | H₂ | Low | High | Furfuryl alcohol | Favored at high H₂ ratio | acs.org |

Selective Dehydration and Hydrogenolysis Pathways for Furan-Based Intermediates

The production of furanic aldehydes from biomass begins with the acid-catalyzed dehydration of monosaccharides. rsc.org C5 sugars like xylose are dehydrated to produce furfural, while C6 sugars like fructose (B13574) are converted to 5-hydroxymethylfurfural (HMF). rsc.orgresearchgate.net This process involves the removal of three water molecules and is often carried out in aqueous or biphasic systems using solid acid catalysts to improve selectivity and facilitate product separation. rsc.orgnih.gov

Once formed, these furan-based platform molecules can undergo further transformations. Hydrogenolysis is a critical pathway that involves the cleavage of C-O or C-C bonds with the addition of hydrogen. nih.gov This reaction is highly effective for converting furanic compounds into aliphatic polyols, which are valuable precursors for polymers like polyesters and polyurethanes. nih.govmdpi.com For example, the hydrogenolysis of furfuryl alcohol can open the furan ring to produce 1,2-pentanediol (B41858) and 1,5-pentanediol. mdpi.comresearchgate.net This transformation is typically achieved using heterogeneous catalysts such as Platinum-Iron (Pt-Fe) bimetallic systems, which show high selectivity for cleaving the Csp²–O bond within the furan ring. nih.gov

Chemical Transformations and Mechanistic Insights of 5 Methylfuran 3 Carbaldehyde

Furan (B31954) Ring Reactivity and Transformations

The furan ring in 5-Methylfuran-3-carbaldehyde is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The presence of both an electron-donating methyl group and an electron-withdrawing formyl group on the ring influences its reactivity and the regioselectivity of its reactions.

Electrophilic Aromatic Substitution Reactions on Furanic Rings

The furan ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom. mdpi.org In this compound, the directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The methyl group at position 5 is an activating group and directs incoming electrophiles to the ortho (position 4) and para (position 2) positions. Conversely, the carbaldehyde group at position 3 is a deactivating group and directs electrophiles to the meta positions (positions 5 and, less favorably, 2).

Considering the combined effects, electrophilic substitution is most likely to occur at the C2 and C4 positions, which are activated by the methyl group. rsc.org The C2 position is particularly favored due to the strong activating effect of the adjacent oxygen atom.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Furan and its derivatives are sensitive to strong acids, so nitration is typically carried out under mild conditions, such as with acetyl nitrate (B79036) at low temperatures. pharmaguideline.comrsc.org For this compound, nitration is expected to introduce a nitro group, a potent electron-withdrawing group, onto the furan ring. ambeed.com The substitution pattern would be influenced by the existing substituents. ambeed.comacs.org

Halogenation: The reaction of furans with halogens like chlorine and bromine is often vigorous and can lead to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder conditions are necessary, for instance, bromination in dioxane at low temperatures. pharmaguideline.comsci-hub.st For substituted furans, the position of halogenation is dictated by the directing effects of the substituents. rsc.org Copper halides have also been employed for the halogenation of furan derivatives. koreascience.krfigshare.com

Sulfonation: Sulfonation of furan can be achieved using a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com This method can be applied to substituted furans, leading to the introduction of a sulfonic acid group. buchler-gmbh.compearson.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. koreascience.krfigshare.comwikipedia.org While this compound already possesses a formyl group, understanding this reaction is key to the synthesis of related polyformylated furans. The Vilsmeier-Haack reaction is generally more efficient on electron-rich aromatic rings. koreascience.krpsgcas.ac.inorganic-chemistry.org For instance, the formylation of 2-methylfuran (B129897) has been described. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | Acetyl nitrate | 5-Methyl-2-nitrofuran-3-carbaldehyde |

| Bromination | Br2 in Dioxane | 2-Bromo-5-methylfuran-3-carbaldehyde |

| Sulfonation | SO3/Pyridine | 5-Methyl-3-formylfuran-2-sulfonic acid |

Cycloaddition Reactions, including Diels-Alder Processes

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgpearson.comsigmaaldrich.com This reaction typically occurs with electron-deficient dienophiles to form bicyclic adducts. rsc.org The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the stability of the resulting adduct is a critical factor. mdpi.com

The presence of substituents on the furan ring significantly influences its reactivity as a diene. rsc.org Electron-donating groups, like the methyl group in this compound, generally increase the reactivity of the furan towards electron-poor dienophiles. Conversely, electron-withdrawing groups, such as the formyl group, decrease the reactivity. rsc.org Therefore, the reactivity of this compound in Diels-Alder reactions will be a balance of these opposing electronic effects.

In some cases, substituted furans can also act as dienophiles in Diels-Alder reactions, particularly when they bear strong electron-withdrawing groups. conicet.gov.ar For example, β-acylated furans have been shown to be effective dienophiles. conicet.gov.ar

Table 2: Factors Influencing Diels-Alder Reactivity of Substituted Furans

| Substituent Type | Effect on Furan as a Diene | Example |

| Electron-donating (e.g., -CH3) | Increases reactivity | rsc.org |

| Electron-withdrawing (e.g., -CHO) | Decreases reactivity | rsc.org |

Gas-Phase Reactions Initiated by Radical Species (e.g., Chlorine Atoms, Hydroxyl Radicals)

In the atmosphere, furan derivatives can be degraded through reactions with radical species such as chlorine (Cl) atoms and hydroxyl (OH) radicals. organic-chemistry.orgvulcanchem.com These reactions are important for understanding the atmospheric lifetime and environmental impact of these compounds.

The reaction of chlorine atoms with furanaldehydes is typically fast. pharmaguideline.com Studies on compounds like 2-furaldehyde, 3-furaldehyde, and 5-methyl-2-furaldehyde indicate that the reaction proceeds through two main channels: addition of the chlorine atom to the double bonds of the furan ring and abstraction of the aldehydic hydrogen. pharmaguideline.com For this compound, similar pathways are expected.

The reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in the troposphere. acs.orgnist.gov For furan and its derivatives, the reaction with OH radicals can proceed via addition to the ring or H-atom abstraction from the ring or the substituent groups. pharmaguideline.com The rate constants for these reactions are generally high. nih.govcopernicus.org The presence of a methyl group can provide an additional site for H-atom abstraction. pharmaguideline.com

Table 3: Rate Constants for the Gas-Phase Reaction of Cl and OH Radicals with Related Furan Compounds

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference(s) |

| 3-Furaldehyde | Cl | 3.15 x 10⁻¹⁰ | pharmaguideline.com |

| 5-Methyl-2-furaldehyde | Cl | 4 x 10⁻¹⁰ | pharmaguideline.com |

| 3-Methylfuran | OH | 1.13 x 10⁻¹⁰ | pharmaguideline.com |

Unimolecular Dissociation and H-Transfer Decomposition Pathways

At elevated temperatures, this compound can undergo unimolecular decomposition. The pathways for this decomposition are dictated by the bond dissociation energies within the molecule. Theoretical studies on similar molecules, such as 5-methyl-2-ethylfuran, provide insight into the likely fragmentation patterns. rsc.org

The primary decomposition pathways are expected to involve the cleavage of the weakest bonds. In this compound, these would include the C-H bond of the aldehyde group, the C-C bond between the furan ring and the formyl group, and the C-H bonds of the methyl group.

Hydrogen transfer (H-transfer) reactions are another important decomposition pathway for furans. rsc.orgpreprints.org These intramolecular rearrangements can lead to the formation of carbene intermediates, which then undergo further reactions to form various decomposition products. rsc.orgugent.be The energy barriers for these H-transfer reactions are often competitive with those for direct bond cleavage. rsc.org

Table 4: Predicted Unimolecular Decomposition Pathways for this compound

| Pathway | Description | Likely Products |

| C-CHO Bond Cleavage | Homolytic cleavage of the bond between the furan ring and the formyl group. | 5-Methyl-3-furyl radical + Formyl radical |

| Aldehydic C-H Bond Cleavage | Homolytic cleavage of the C-H bond in the aldehyde group. | 5-Methyl-3-furoyl radical + H atom |

| Methyl C-H Bond Cleavage | Homolytic cleavage of a C-H bond in the methyl group. | (3-Formylfuran-5-yl)methyl radical + H atom |

| H-Transfer | Intramolecular hydrogen transfer. | Carbene intermediates, followed by rearrangement products |

Aldehyde Group Reactivity and Functional Group Interconversions

The aldehyde group in this compound is a key site for chemical transformations, allowing for a variety of functional group interconversions. acs.org

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. sigmaaldrich.comacs.orgnist.gov A variety of oxidizing agents can be employed for this transformation.

Common methods for the oxidation of aldehydes to carboxylic acids that are applicable to furan derivatives include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid. sigmaaldrich.com

Chromium Trioxide (CrO₃): Often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid). preprints.org

Silver(I) Oxide (Ag₂O): A mild oxidizing agent, often used in the Tollens' test for aldehydes.

Sodium Chlorite (NaClO₂): A selective oxidant for aldehydes, often used in the presence of a chlorine scavenger. google.com

Catalytic Oxidation: Methods using transition metal catalysts, such as those based on cobalt, manganese, or cerium salts in the presence of oxygen, have been developed for the oxidation of furan aldehydes. organicchemistrytutor.com N-Heterocyclic carbenes have also been shown to catalyze the aerobic oxidation of furan-based aldehydes. researchgate.net

The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as the oxidation of the furan ring itself. sigmaaldrich.com

Table 5: Reagents for the Oxidation of this compound

| Oxidizing Agent | Conditions | Product | Reference(s) |

| Potassium Permanganate (KMnO₄) | Basic or neutral | 5-Methylfuran-3-carboxylic acid | sigmaaldrich.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 5-Methylfuran-3-carboxylic acid | preprints.org |

| Sodium Chlorite (NaClO₂) | Buffered solution | 5-Methylfuran-3-carboxylic acid | google.com |

| Co(II)/Mn(II)/Ce(III) salts, O₂ | Solvent, heat | 5-Methylfuran-3-carboxylic acid | organicchemistrytutor.com |

| N-Heterocyclic Carbene, O₂ | Mild conditions | 5-Methylfuran-3-carboxylic acid | researchgate.net |

Selective Reduction Reactions to Alcohol Moieties

The selective reduction of the aldehyde functional group in furanic compounds to a primary alcohol is a crucial transformation in the synthesis of various value-added chemicals. In the case of this compound, this reaction yields (5-methylfuran-3-yl)methanol. fluorochem.co.uk This transformation requires chemoselective reagents that can reduce the aldehyde without affecting the furan ring or the methyl substituent.

Various reducing agents and catalytic systems have been explored for the reduction of furan-based aldehydes. For the related compound, 5-methylfurfural (B50972) (5-methylfuran-2-carbaldehyde), reduction to 5-methylfurfuryl alcohol is a well-documented process. wikipedia.orgwikipedia.org Methods include the use of lithium aluminium hydride and catalytic transfer hydrogenation. wikipedia.orgorientjchem.org For instance, catalytic transfer hydrogenation of 5-methylfurfural to 5-methyl furfuryl alcohol has been achieved with high yield (99%) using a Zirconium N-alkyltriphosphate nanohybrid catalyst at 140°C. google.com Another approach utilized NiO nanoparticles at 180°C, resulting in a 93% yield of 5-methylfurfuryl alcohol. google.com

While specific studies on the selective reduction of this compound are less common, the principles from its 2-carbaldehyde isomer are directly applicable. The carbonyl groups in furan derivatives can be selectively reduced to the corresponding alcohols. vulcanchem.com The choice of reducing agent and reaction conditions is critical to prevent over-reduction or side reactions involving the furan ring.

Table 1: Catalytic Systems for the Reduction of Furan Aldehydes

| Furan Aldehyde | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methylfurfural | Zirconium N-alkyltriphosphate | 5-Methylfurfuryl alcohol | 99% | google.com |

| 5-Methylfurfural | NiO nanoparticles | 5-Methylfurfuryl alcohol | 93% | google.com |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Pd/C, Formic Acid | 2,5-Dimethylfuran (DMF) via 5-MFA intermediate | >95% | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | ZrO(OH)₂ | 2,5-bis(hydroxymethyl)furan (BHMF) | 88.9% selectivity | rsc.org |

This table presents data for related furan aldehydes to illustrate common reduction methodologies.

The mechanism of reduction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. In catalytic hydrogenation, the aldehyde is adsorbed onto the catalyst surface along with hydrogen, facilitating the reduction.

Condensation Reactions and Imine/Hydrazone Formation

The aldehyde group of this compound is a reactive site for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. masterorganicchemistry.com These reactions are fundamental for increasing molecular complexity and are widely used in the synthesis of biofuels and other high-value chemicals from biomass-derived furanics. escholarship.org For example, 2-methylfuran can react with aldehydes like 5-methylfurfural in the presence of an acid catalyst to form larger molecules suitable for diesel fuel. escholarship.org

Imine and Hydrazone Formation

Among the most significant condensation reactions are the formation of imines (also known as Schiff bases) and hydrazones. These reactions involve the nucleophilic addition of a primary amine or hydrazine (B178648), respectively, to the aldehyde's carbonyl group. orgoreview.comsoeagra.com

Imine Formation: The reaction of this compound with a primary amine (R-NH₂) proceeds via an acid-catalyzed mechanism to form an imine (C=N-R). masterorganicchemistry.comorgoreview.com

Mechanism: The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon. orgoreview.com

A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine. orgoreview.com

The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (H₂O). masterorganicchemistry.comorgoreview.com

Elimination of water forms a resonance-stabilized iminium ion. orgoreview.com

Finally, deprotonation of the nitrogen atom yields the stable imine product and regenerates the acid catalyst. masterorganicchemistry.comorgoreview.com

The reaction rate is pH-dependent, with the optimal pH typically being between 4 and 5. orgoreview.com This is because sufficient acid is needed to protonate the carbonyl group and the carbinolamine intermediate, but not so much that it protonates the nucleophilic amine, rendering it unreactive. orgoreview.com

Hydrazone Formation: Similarly, this compound can react with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) to form a hydrazone (C=N-NHR). soeagra.comwikipedia.org The mechanism is analogous to imine formation. soeagra.com

Mechanism: The reaction is initiated by the proton-catalyzed attack of the hydrazine's terminal nitrogen atom on the carbonyl carbon. soeagra.com

This leads to a tetrahedral intermediate which, after proton transfer, eliminates a molecule of water to form the C=N bond of the hydrazone. soeagra.com

Hydrazone formation is a versatile reaction used in organic synthesis and for the derivatization of carbonyl compounds. wikipedia.orgnih.gov For instance, various furan-2-carbaldehyde derivatives have been reacted with hydrazides to synthesize new compounds, demonstrating the utility of this reaction on the furan scaffold. ulisboa.ptekb.eg

Table 2: General Mechanism of Imine and Hydrazone Formation

| Reaction Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Nucleophilic Attack | The amine/hydrazine attacks the carbonyl carbon. | Aldehyde + Amine/Hydrazine | Tetrahedral intermediate |

| 2. Proton Transfer | A proton shifts from nitrogen to oxygen. | Tetrahedral intermediate | Carbinolamine/Equivalent |

| 3. Protonation | The hydroxyl group is protonated by an acid catalyst. | Carbinolamine/Equivalent | Protonated intermediate |

| 4. Elimination | A molecule of water is eliminated. | Protonated intermediate | Iminium/Hydrazonium ion |

| 5. Deprotonation | A proton is removed from the nitrogen. | Iminium/Hydrazonium ion | Imine/Hydrazone |

This table outlines the generalized, acid-catalyzed pathway for the reaction of an aldehyde with a primary amine or hydrazine.

Methyl Group Activation and Side-Chain Reactivity

H-Abstraction Reactions on Methyl Substituents

Hydrogen abstraction from the methyl group is a key initial step in the thermal decomposition and oxidation of methyl-substituted furans. mdpi.com This reaction involves the removal of a hydrogen atom from the methyl group by a radical species (such as H• or CH₃•), leading to the formation of a (furan-3-carbaldehyde-5-yl)methyl radical.

Theoretical studies on the closely related compound 5-methyl-2-ethylfuran provide significant insight into the energetics of this process. The H-abstraction by a methyl radical from the methyl group on the furan ring has a calculated energy barrier of 9.2 kcal·mol⁻¹. mdpi.com This is considerably lower than the energy barriers for H-abstraction from the furan ring itself (19.3 kcal·mol⁻¹), indicating that the methyl side-chain is the most likely site for initial radical attack. mdpi.com

Table 3: Calculated Energy Barriers for H-Abstraction from 5-Methyl-2-ethylfuran by CH₃•

| H-Abstraction Site | Product Radicals | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|

| Methyl group on furan ring | (5-ethylfuran-2-yl)methyl radical + CH₄ | 9.2 |

| C(3) on furan ring | 2-ethyl-5-methylfuran-3-yl radical + CH₄ | 19.3 |

| C(4) on furan ring | 5-ethyl-2-methylfuran-3-yl radical + CH₄ | 19.3 |

Data from a theoretical study on 5-methyl-2-ethylfuran, a structural analog of this compound. mdpi.com

The lower activation energy for H-abstraction from the methyl group is attributed to the formation of a resonance-stabilized furanomethyl radical. This radical is more stable than the radicals formed by abstraction from the aromatic ring. Consequently, in high-temperature environments or radical-initiated reactions, the side-chain reactivity of the methyl group is expected to be a dominant pathway for the transformation of this compound. mdpi.com This initial abstraction can lead to subsequent oxidation reactions, forming alcohols, aldehydes, and carboxylic acids on the side chain, or polymerization and char formation. nih.gov

Derivatization and Analog Development from the 5 Methylfuran 3 Carbaldehyde Scaffold

Synthesis of Functionalized 5-Methylfuran-3-Carbaldehydes and their Congeners

The functionalization of the 5-methylfuran-3-carbaldehyde core and the synthesis of its related analogs often involve multi-step sequences that introduce a variety of substituents onto the furan (B31954) ring. These methods provide access to a broad range of furan derivatives with tailored electronic and steric properties.

A common approach to synthesizing substituted furan-3-carboxylates, which are precursors to or can be derived from the corresponding carbaldehydes, involves the aromatization of dihydrofuran intermediates. For instance, 3-trichloroacetyl-4,5-dihydrofuran can be aromatized to yield 3-trichloroacetylfuran. This intermediate serves as a versatile platform for introducing further functionality. The trichloromethyl group can be displaced by various nucleophiles, including hydroxides, alcohols, and amines, to afford furan-3-carboxylic acids, esters, and amides, respectively. researchgate.net

The synthesis of specifically substituted furans can also be achieved through cyclization and condensation reactions. For example, the Vilsmeier-Haack reaction on cyclopentanone (B42830) can produce a formylated intermediate that can be further elaborated. acs.org Additionally, Suzuki coupling reactions are employed to introduce aryl or heteroaryl groups onto the furan ring, as demonstrated by the coupling of 3-bromo-thiophene-2-carbaldehyde with furan-2-boronic acid to yield 3-(furan-2-yl)thiophene-2-carbaldehyde. acs.org These cross-coupling strategies are highly effective for creating C-C bonds and expanding the structural diversity of furan-based molecules.

Moreover, domino reactions provide an efficient route to highly substituted furans. A base-promoted domino reaction of β-keto compounds with vinyl dichlorides allows for the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org This highlights the utility of cascade processes in rapidly building molecular complexity from simple precursors.

Table 1: Examples of Synthesized Functionalized Furan Derivatives

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 3-Trichloroacetyl-4,5-dihydrofuran | Aromatization, then nucleophilic displacement | Furan-3-carboxylic acid/esters/amides researchgate.net |

| Cyclopentanone | Vilsmeier-Haack reaction | Formylated furan precursor acs.org |

| 3-Bromo-thiophene-2-carbaldehyde | Furan-2-boronic acid, PdCl₂(PPh₃)₂, Suzuki coupling | 3-(Furan-2-yl)thiophene-2-carbaldehyde acs.org |

| β-Keto compounds, Vinyl dichlorides | Base-promoted domino reaction | 2,3-Disubstituted and 2,3,5-trisubstituted furans organic-chemistry.org |

Preparation of Furan-3-Carboxamides and Related Ester Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, which is a key intermediate for the synthesis of furan-3-carboxamides and their ester analogs. These derivatives are of significant interest due to their presence in various biologically active molecules.

The conversion of furan-3-carboxylic acids to furan-3-carboxamides is typically achieved by first activating the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂). google.com The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. researchgate.netgoogle.com A variety of amines, including ammonium (B1175870) hydroxide, methylamine, allylamine, morpholine, piperidine, and aniline, can be used to generate a diverse library of furan-3-carboxamides. researchgate.net

Similarly, furan-3-carboxylic acid esters can be prepared by reacting the furan-3-carboxylic acid or its acyl chloride with an alcohol. google.com Transesterification is another viable method, where a methyl or ethyl ester of the furan-3-carboxylic acid is reacted with a different alcohol in the presence of a catalyst, such as an alkali metal alcoholate. google.com Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient preparation of furan-based amides and esters. For instance, the reaction of 2-furoic acid with furfurylamine (B118560) or furfuryl alcohol in the presence of coupling reagents like DMT/NMM/TsO⁻ or EDC under microwave irradiation yields the corresponding amide and ester with good to very good yields. researchgate.net

Table 2: Synthesis of Furan-3-Carboxamides and Esters

| Furan Precursor | Reagents | Product Type |

|---|---|---|

| Furan-3-carboxylic acid | 1. SOCl₂ 2. Amine | Furan-3-carboxamide researchgate.netgoogle.com |

| Furan-3-carboxylic acid methyl/ethyl ester | Alcohol, Catalyst | Furan-3-carboxylic acid ester (via transesterification) google.com |

| 2-Furoic acid, Furfurylamine | DMT/NMM/TsO⁻ or EDC, Microwave | N-(Furan-2-ylmethyl)furan-2-carboxamide researchgate.net |

| 2-Furoic acid, Furfuryl alcohol | DMT/NMM/TsO⁻ or EDC, Microwave | Furan-2-ylmethyl furan-2-carboxylate (B1237412) researchgate.net |

Annulation and Fusion Strategies for Novel Heterocyclic Architectures

Annulation and fusion strategies starting from furan derivatives, including those related to this compound, open pathways to complex, polycyclic heterocyclic systems. These methods involve the construction of new rings onto the existing furan core, leading to novel molecular architectures with potentially unique properties.

One prominent strategy involves the use of cycloaddition reactions. For example, [3+2] cycloadditions are instrumental in synthesizing fused heterocyclic systems. A novel [3+2] cascade reaction has been developed for the synthesis of 3-aryl-3H-benzofuranone derivatives. rsc.org This reaction proceeds via the cooperative catalysis of isothiourea and vanadium, where a C1-ammonium enolate generated from an aryl acetate (B1210297) undergoes cycloaddition with a 1,4-naphthoquinone (B94277) intermediate. rsc.org

Electrochemical methods have also been employed for the construction of fused heterocycles. Late-stage annulation reactions via C(sp²)-H activation provide a modern and environmentally friendly approach. acs.org These reactions can assemble five-, six-, and seven-membered rings through formal [3+2], [4+1], [4+2], or [5+2] cycloadditions without the need for chemical oxidants. acs.org For instance, an electrochemical rhodium-catalyzed [5+2] annulation via C-H/O-H activation has been used to synthesize seven-membered benzoxepine (B8326511) skeletons. acs.org

Furthermore, cascade reactions under thermal conditions can lead to the formation of fused furan systems. A metal-free cascade reaction has been developed for the synthesis of c-fused furans. researchgate.net These reactions often involve intramolecular cyclizations and aromatization steps to yield the final polycyclic product. The development of such strategies is crucial for accessing complex heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. researchgate.netresearchgate.net

Table 3: Annulation Strategies for Fused Heterocycles

| Strategy | Key Features | Resulting Structure |

|---|---|---|

| [3+2] Cascade Annulation | Isothiourea and vanadium catalysis | 3-Aryl-3H-benzofuranone derivatives rsc.org |

| Electrochemical [5+2] Annulation | Rhodium catalysis, C-H/O-H activation | Seven-membered benzoxepine skeletons acs.org |

| Thermal Cascade Reaction | Metal-free, intramolecular cyclization | c-Fused furan systems researchgate.net |

Computational Chemistry and Theoretical Studies on 5 Methylfuran 3 Carbaldehyde and Furanic Systems

Electronic Structure Calculations: Methodologies and Basis Sets

The foundation of computational studies on furanic systems lies in electronic structure calculations, which solve the electronic Schrödinger equation to determine the energy and wavefunction of the molecule. pennylane.ai A variety of methodologies are employed, each offering a different balance of accuracy and computational cost.

Commonly Used Methodologies:

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. dergipark.org.trdergipark.org.trnih.gov While computationally efficient, it neglects electron correlation, which can be a limitation for accurately predicting certain properties. nih.gov

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex wavefunction. researchgate.net This approach includes a degree of electron correlation, often providing results with accuracy comparable to more demanding methods but at a lower computational cost. researchgate.net

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a specific and highly popular hybrid functional within DFT that combines the strengths of HF theory with local and gradient-corrected density functionals. dergipark.org.trdergipark.org.trresearchgate.netacademie-sciences.fr It is frequently used for geometry optimization, frequency calculations, and electronic property analysis of furan (B31954) derivatives. dergipark.org.trdergipark.org.trresearchgate.net A variation known as CAM-B3LYP is designed to better handle long-range interactions and charge-transfer excitations. scribd.com

Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are high-accuracy composite techniques. mdpi.comunizar.esresearchgate.netresearchgate.net They involve a series of calculations with increasing levels of theory and basis set sizes, which are then extrapolated to estimate the result at the complete basis set limit, providing very accurate energies for reaction pathways and thermochemistry. mdpi.comresearchgate.net

Basis Sets:

The accuracy of these calculations is also dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. Common choices for furanic systems include:

Pople-style basis sets: 6-31G(d,p), 6-311++G(d,p). dergipark.org.trdergipark.org.trresearchgate.net These are flexible and widely used for a good balance of speed and accuracy. The additions of "++" and "(d,p)" indicate the inclusion of diffuse and polarization functions, respectively, which are crucial for describing lone pairs and bonding electrons accurately.

Correlation-consistent basis sets: cc-pVDZ. researchgate.netnih.gov These sets are designed to systematically converge towards the complete basis set limit and are often used in high-accuracy calculations.

These methods are typically implemented using software packages like Gaussian, and the results are visualized with programs such as GaussView. dergipark.org.trresearchgate.net

Quantum Chemical Modeling of Reaction Potential Energy Surfaces and Transition States

Quantum chemical modeling is instrumental in mapping the energetic landscape of chemical reactions. By calculating the Potential Energy Surface (PES) , which describes the energy of a molecule as a function of its atomic coordinates, chemists can visualize the entire course of a reaction from reactants to products. pennylane.ai

The PES allows for the identification of stable molecules (reactants and products) corresponding to local minima and transition states (the highest energy point along the reaction path) corresponding to saddle points. pennylane.airsc.org The energy difference between the reactants and the transition state is the energy barrier or activation energy, a critical parameter that governs the reaction rate.

For instance, theoretical studies on the thermal decomposition of 5-Methyl-2-ethylfuran (5-MEF), an analog of 5-Methylfuran-3-carbaldehyde, using the CBS-QB3 method have elucidated key reaction pathways. mdpi.com These studies map out the potential energy surfaces for various reactions, including unimolecular decomposition and H-transfer reactions. mdpi.com

Key Findings from 5-MEF Decomposition Studies:

H-Transfer Reactions: Intramolecular H-transfer can convert 5-MEF into carbene intermediates. The energy barrier for the conversion to 2-ethyl-5-methylfuran-3(2H) carbene was calculated to be 68.8 kcal·mol⁻¹. mdpi.com

Decomposition of Intermediates: These carbene intermediates can then decompose into other products, such as hepta-3,4-dien-2-one, with a subsequent energy barrier of 58.9 kcal·mol⁻¹. mdpi.com

H-Abstraction: The energy barriers for the abstraction of hydrogen atoms from the furan ring by methyl radicals were calculated to be around 19.3 kcal·mol⁻¹. mdpi.com

These calculations provide a detailed, step-by-step mechanism and the associated energetics, offering insights into which reaction pathways are most favorable under different conditions. mdpi.com

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a key thermodynamic parameter for predicting chemical reactivity and molecular stability. mdpi.com Computational methods, particularly high-accuracy composite methods like CBS-QB3, are used to calculate BDEs for furanic compounds. mdpi.comresearchgate.net

Studies on alkylfurans have revealed that C-H bonds on the furan ring are exceptionally strong, with BDEs that can exceed 500 kJ mol⁻¹ (approx. 120 kcal mol⁻¹). researchgate.net This high strength is attributed to the instability of the resulting furyl radical, which cannot effectively delocalize the unpaired electron due to the ring's geometry. researchgate.net In contrast, C-H bonds on the alkyl side chains (furfuryl positions) are significantly weaker. researchgate.net

The table below shows representative BDEs calculated for 5-Methyl-2-ethylfuran (5-MEF) at the CBS-QB3 level, illustrating the difference in bond strengths. mdpi.com

| Bond | Position | BDE (kcal·mol⁻¹) |

|---|---|---|

| C-H | Furan Ring (C3-H) | 118.4 |

| C-H | Furan Ring (C4-H) | 118.5 |

| C-C | Ring to Ethyl (C2-C2H5) | 111.3 |

| C-H | Methyl Group (C5-CH3) | 84.3 |

| C-H | Ethyl Side Chain (C6-H) | 81.9 |

| C-C | Ethyl Side Chain (C6-CH3) | 72.0 |

Molecular Orbital and Electronic Property Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic transitions. dergipark.org.trnih.gov The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. nih.gov

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more reactive and can be more easily excited. dergipark.org.tr

Other important electronic properties that are routinely calculated include:

Mulliken Charges: These provide an estimation of the partial atomic charge on each atom in a molecule, offering insights into the electrostatic potential and charge distribution. dergipark.org.trdergipark.org.trchemrxiv.orgnih.gov

Theoretical studies on furan derivatives provide valuable data on these properties. For example, calculations on a Schiff base derived from 5-methyl-furan-2-carbaldehyde using DFT (B3LYP) and HF methods with a 6-31G(d,p) basis set have yielded the following electronic parameters. dergipark.org.trdergipark.org.tr

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| HF/6-31G(d,p) | -8.83 | 2.01 | 10.84 | 3.06 |

| B3LYP/6-31G(d,p) | -6.20 | -1.74 | 4.46 | 3.20 |

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Frequencies (IR Spectra): After optimizing a molecule's geometry, a frequency calculation can be performed. mckendree.edu For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. researchgate.net The calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. However, theoretical frequencies calculated with methods like DFT and HF are known to be systematically higher than experimental values. mckendree.edu To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor , which depends on the level of theory and basis set used (e.g., 0.9613 for B3LYP/6-31G(d,p) and 0.8929 for HF/6-31G(d,p)). dergipark.org.trdergipark.org.trumn.edu

The table below compares the experimental and scaled theoretical vibrational frequencies for a Schiff base derived from 5-methyl-furan-2-carbaldehyde. dergipark.org.tr

| Vibrational Mode | Experimental | Calculated (B3LYP) | Calculated (HF) |

|---|---|---|---|

| S-H stretch | 2579 | 2599 | 2639 |

| C=N stretch | 1615 | 1625 | 1652 |

| C=C stretch | 1520 | 1541 | 1566 |

| C-N stretch | 1332 | 1345 | 1330 |

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.trdergipark.org.tr These theoretical values can then be compared to experimental data to confirm structural assignments. dergipark.org.trdergipark.org.tr

In Silico Molecular Interaction Studies for Mechanistic Insights

Molecular docking is a key in silico technique used to predict how a small molecule (a ligand), such as a furan derivative, binds to the active site of a macromolecule, typically a protein or enzyme. phytojournal.comacgpubs.org This method is crucial in medicinal chemistry for understanding the mechanism of action of potential drugs and for structure-based drug design. researchgate.netresearchgate.net

The process involves:

Defining the 3D structures of the ligand (e.g., this compound derivative) and the receptor protein.

Using a docking algorithm (implemented in software like AutoDock) to explore various possible binding poses of the ligand within the receptor's active site. researchgate.netnih.gov

A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores typically indicating more favorable binding. researchgate.net

Docking studies on various furan-based compounds have been performed to investigate their potential as antimicrobial or anticancer agents by modeling their interactions with specific enzyme targets. phytojournal.comacgpubs.orgresearchgate.net For example, a Schiff base derived from 5-methyl-2-furaldehyde was docked against a protein (PDB ID: 4Z3D), yielding a high binding affinity score of -7.51 kcal/mol, suggesting a strong interaction. researchgate.net These studies help identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.

Advanced Analytical Methodologies for Furanic Chemical Research

Chromatographic Techniques for Purity Assessment, Byproduct Identification, and Reaction Monitoring (e.g., GC-MS, HPLC-PDA)

In the field of furanic chemical research, chromatographic methods are indispensable for ensuring the purity of compounds like 5-Methylfuran-3-carbaldehyde, identifying byproducts from synthesis, and monitoring the progress of chemical reactions. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) are two of the most powerful and commonly employed techniques for these purposes.

Gas Chromatography-Mass Spectrometry is particularly well-suited for the analysis of volatile and semi-volatile compounds. It is frequently used to detect low-boiling-point impurities that may be present in samples of furan (B31954) derivatives. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. In the context of furanic compounds, GC-MS is instrumental in identifying a wide array of related substances, including isomers and degradation products. nih.gov For instance, the analysis of complex mixtures like bio-oils or food extracts often reveals the presence of various furan derivatives, including isomers of methylfuran carbaldehyde. nih.govresearchgate.netrsc.org The choice of GC column is critical; for example, a poly(dimethyl siloxane) phase column can effectively separate furan isomers based on their boiling points, allowing for reliable quantification. dtu.dk For complex matrices, derivatization techniques may be employed to improve the volatility and thermal stability of analytes, enhancing their detection by GC-MS. rsc.orgresearchgate.net

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is a complementary technique, ideal for the analysis of less volatile or thermally sensitive compounds. HPLC separates components of a mixture in a liquid mobile phase as it is pumped through a column packed with a stationary phase. The PDA detector then measures the absorbance of the eluting compounds over a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. For furanic aldehydes and their derivatives, reverse-phase HPLC (RP-HPLC) is a common approach, often utilizing a C18 column. researchgate.net This method is highly effective for quantifying non-volatile impurities, such as residual carboxylic acids from oxidation reactions. HPLC-PDA is considered a prominent and robust method for the determination of furanic aldehydes in various samples, including food products where their formation is monitored as a quality indicator. researchgate.net The development of direct RP-HPLC methods allows for the simultaneous determination of multiple furanic compounds, such as aldehydes and their corresponding acids, in a single analytical run. researchgate.net

The selection between GC-MS and HPLC-PDA, or their combined use, depends on the specific properties of the analytes and the goals of the analysis. For comprehensive characterization, GC-MS excels at identifying volatile byproducts and contaminants, while HPLC-PDA is superior for quantifying non-volatile or thermally labile species, ensuring the high purity required for subsequent synthetic applications or research.

| Technique | Primary Application for this compound Analysis | Common Impurities/Byproducts Detected | Typical Column/Method Details |

|---|---|---|---|

| GC-MS | Purity assessment, identification of volatile and semi-volatile byproducts and isomers. | Unreacted starting materials, low-boiling point solvents, isomeric methylfuran aldehydes, other furan derivatives. nih.gov | Capillary column (e.g., poly(dimethyl siloxane) phase); may require derivatization for certain analytes. rsc.orgdtu.dk |

| HPLC-PDA | Quantification of non-volatile or thermally labile impurities, reaction monitoring. | 5-Methylfuran-3-carboxylic acid, other related furanic acids, and non-volatile degradation products. researchgate.net | Reversed-Phase (RP) C18 column with a mobile phase gradient (e.g., acetonitrile/water). researchgate.net |

Advanced Spectroscopic Methods for Elucidating Novel Derivative Structures (Focus on methods, not raw data)

The structural elucidation of novel derivatives of this compound relies on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a newly synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each offering unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the complete structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used.

¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For a derivative of this compound, specific chemical shifts and splitting patterns would confirm the substitution pattern on the furan ring and the presence and nature of any new functional groups introduced.

¹³C NMR detects the carbon atoms in the molecule, revealing the carbon skeleton. The chemical shifts of the carbon signals indicate their hybridization (sp³, sp², sp) and the types of atoms they are bonded to (e.g., C-O, C=O). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. For derivatives of this compound, IR spectroscopy would be used to confirm the modification of the aldehyde group or the introduction of new functionalities. For example, the conversion of the aldehyde to a carboxylic acid would be evidenced by the appearance of a broad O-H stretch and a shift in the C=O (carbonyl) stretching frequency. The presence of characteristic furan ring vibrations would also be confirmed. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, which serves as a powerful confirmation of the compound's identity. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as specific fragments are often characteristic of certain structural motifs. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of furan derivatives.

Together, these spectroscopic methods form a comprehensive analytical workflow. An initial MS analysis provides the molecular formula, IR confirms the key functional groups, and detailed 1D and 2D NMR experiments elucidate the complete atomic connectivity, leading to the unambiguous structural determination of novel this compound derivatives.

| Spectroscopic Method | Type of Information Provided | Application in Elucidating Derivative Structures |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Detailed carbon-hydrogen framework, atom connectivity, and chemical environment. | Confirms substitution patterns on the furan ring and determines the structure of new side chains or functional groups. nih.gov |

| IR Spectroscopy | Presence or absence of specific functional groups. | Identifies changes to the aldehyde group (e.g., reduction to an alcohol, oxidation to a carboxylic acid) and confirms the introduction of new functionalities (e.g., amides, esters). nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirms the overall chemical formula of the new derivative, distinguishing it from other potential products with the same nominal mass. nih.gov |

Kinetic Study Methodologies for Gas-Phase Reactions

Studying the gas-phase reactions of furanic compounds, including this compound, is crucial for understanding their atmospheric chemistry, combustion properties, and potential as biofuels. The methodologies employed for these kinetic studies are designed to measure reaction rate constants and identify reaction products under controlled conditions, typically as a function of temperature and pressure.

A common and powerful technique for studying the kinetics of gas-phase reactions is the Pulsed Laser Photolysis (PLP) method coupled with a detection technique like Laser-Induced Fluorescence (LIF) or Mass Spectrometry .

Pulsed Laser Photolysis (PLP): In this method, a short pulse of laser light is used to photolyze a precursor molecule, rapidly generating a specific radical reactant (e.g., OH, Cl, NO₃). This radical then initiates the reaction with the furanic compound of interest, which is present in a known concentration within a flow reactor.

Detection: The subsequent decay of the radical concentration is monitored over time in the presence of the furanic substrate. Laser-Induced Fluorescence (LIF) is a highly sensitive method where a second laser excites the radical, and the resulting fluorescence intensity, which is proportional to the radical concentration, is measured. By observing the rate of fluorescence decay at different concentrations of the furanic compound, the bimolecular rate constant for the reaction can be determined. Alternatively, mass spectrometry can be used to monitor the reactant decay or product formation over time.

Another widely used experimental setup is the flow tube reactor , which can be operated at various pressures (from a few Torr to atmospheric pressure) and temperatures. In this setup, the reactants are introduced at one end of a tube, and their concentrations are measured at the other end or along the length of the tube using a detection method such as mass spectrometry. The reaction time is controlled by the flow rate of the gas mixture and the distance between the injection point and the detector. This method is particularly useful for studying slower reactions and for identifying stable end-products of the reaction sequence.

For both PLP and flow tube experiments, the experimental data (reactant decay or product formation profiles) are fitted to appropriate kinetic models to extract the rate coefficients. The temperature dependence of these rate coefficients is then analyzed using the Arrhenius equation to determine the activation energy and pre-exponential factor, which are fundamental parameters describing the reaction kinetics. These experimentally determined kinetic parameters are essential for developing detailed chemical mechanisms used in atmospheric and combustion modeling.

| Methodology | Principle | Key Measurements | Typical Application |

|---|---|---|---|

| Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) | A laser pulse creates a known concentration of a radical reactant (e.g., OH). The decay of this radical is monitored over time via fluorescence in the presence of the furanic compound. | Radical concentration decay profiles, bimolecular rate constants as a function of temperature and pressure. | Measuring fast reactions of furanic compounds with atmospheric oxidants like OH and NO₃ radicals. |

| Flow Tube Reactor with Mass Spectrometry | Reactants flow through a tube under controlled temperature and pressure. Concentrations are measured at a fixed point, with reaction time determined by the flow rate. | Reactant and product concentrations, branching ratios for different product channels, rate constants. | Studying slower reactions, identifying stable end-products, and investigating reaction mechanisms over a range of conditions. |

Applications in Advanced Chemical Synthesis and Sustainable Materials Science

Role as a Building Block for Complex Organic Molecules and Heterocyclic Compounds

5-Methylfuran-3-carbaldehyde serves as a crucial starting material in the synthesis of more complex organic molecules and various heterocyclic compounds. Its aldehyde functionality allows for a variety of chemical modifications, making it an important intermediate in multi-step organic syntheses.

The reactivity of the aldehyde group enables its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to constructing the carbon skeletons of intricate molecules. For instance, it can undergo condensation, oxidation, reduction, and addition reactions to introduce new functional groups and build molecular complexity.

Furthermore, the furan (B31954) ring itself is a key structural motif in many biologically active compounds and functional materials. The presence of the furan moiety in this compound provides a scaffold for the synthesis of a diverse array of heterocyclic compounds. ambeed.comcrysdotllc.com Through reactions that modify or open the furan ring, chemists can access other important five- and six-membered heterocyclic systems. This versatility makes it a valuable tool for medicinal chemists and materials scientists aiming to design and synthesize novel compounds with specific properties.

The following table provides examples of complex molecules synthesized using furan-based building blocks, illustrating the potential applications of this compound.

| Target Molecule Class | Synthetic Utility of Furan Precursor | Potential Applications |

| Poly-substituted furans | Introduction of diverse functionalities onto the furan core. | Pharmaceuticals, Agrochemicals, Materials Science |

| Pyrazoles | Ring transformation reactions. | Pharmaceuticals, Dyes |

| Oxadiazoles | Cyclization reactions involving the aldehyde group. iucr.org | Medicinal Chemistry, Materials Science |

| Complex natural products | Serves as a key fragment in total synthesis strategies. | Drug Discovery |

Precursor Development for Polymers and Resins with Enhanced Properties

In the realm of materials science, this compound and its derivatives are being explored as precursors for the development of advanced polymers and resins. The furan ring's inherent rigidity can impart enhanced thermal stability and mechanical strength to the resulting polymeric materials. researchgate.net

The aldehyde group is a key reactive handle for polymerization reactions. It can participate in condensation polymerizations with various co-monomers to form furan-containing polyesters, polyamides, and other polymer architectures. These bio-derived polymers are being investigated as sustainable alternatives to petroleum-based plastics. researchgate.net

Research is focused on leveraging the unique chemical properties of the furan moiety to create polymers with tailored characteristics. For example, the furan ring can undergo Diels-Alder reactions, which can be used to create cross-linked or self-healing polymer networks. This opens up possibilities for developing "smart" materials that can respond to external stimuli.

The development of furan-based polymers from precursors like this compound aligns with the principles of green chemistry by utilizing renewable resources to create high-performance materials. researchgate.net

| Polymer Type | Role of this compound Derivative | Potential Properties |

| Polyesters | Diol or diacid monomer precursor. | High thermal stability, good mechanical properties. |

| Polyamides | Diamine or diacid monomer precursor. | Excellent strength and durability. |

| Epoxy Resins | As a modifier or building block for the resin backbone. | Improved toughness and heat resistance. |

| Thermosetting Resins | Cross-linking agent or reactive monomer. | High rigidity and dimensional stability. |

Contribution to Sustainable Chemical Feedstock Development and Biomass Valorization

This compound is a product of biomass valorization, the process of converting waste biomass into valuable chemicals and materials. researchgate.net Specifically, it can be derived from the dehydration and subsequent modification of carbohydrates found in lignocellulosic biomass, such as cellulose (B213188) and hemicellulose. wikipedia.org

The production of this compound from renewable biomass sources is a key aspect of developing a sustainable chemical industry. It represents a shift away from reliance on finite fossil fuels for the production of essential chemical building blocks. enscm.fr The conversion of biomass into platform molecules like this compound is a central theme in biorefinery research. researchgate.netrsc.org

This compound and its derivatives are part of a growing portfolio of bio-based chemicals that can be used to manufacture a wide range of products, including fuels, solvents, and polymers. acs.org The development of efficient catalytic processes to convert biomass into these furanic compounds is an active area of research. researchgate.net The ultimate goal is to create integrated biorefineries that can sustainably produce a variety of chemicals and fuels from renewable feedstocks, with this compound playing a significant role in this vision.

The following table highlights the progression from biomass to valuable end-products, with this compound as a key intermediate.

| Feedstock | Key Intermediate | Potential End-Products |

| Lignocellulosic Biomass | 5-Hydroxymethylfurfural (B1680220) (HMF) | This compound |

| This compound | Complex Organic Molecules | Pharmaceuticals, Fine Chemicals |

| This compound | Furan-based Polymers | Bio-plastics, Resins, Composites |

Future Research Directions and Emerging Challenges in 5 Methylfuran 3 Carbaldehyde Chemistry

Development of Highly Selective and Eco-friendly Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-Methylfuran-3-carbaldehyde and other furanic aldehydes is a primary research focus. nih.govmdpi.com Current methods often face challenges related to selectivity and the use of harsh reaction conditions. chim.it Future research will likely concentrate on the following areas:

Catalyst Development: A significant challenge lies in designing catalysts that can selectively convert biomass-derived carbohydrates into this compound. researchgate.net This includes the development of both homogeneous and heterogeneous catalysts that are robust, recyclable, and operate under mild conditions. frontiersin.orgdtu.dk For instance, research into nickel-based catalysts has shown promise for the amination of furanic aldehydes, but improving selectivity remains a key objective. acs.org

Green Solvents and Reagents: Moving away from traditional organic solvents and toxic reagents is crucial for the environmental viability of furanic aldehyde production. nih.gov Research into using water, ionic liquids, and other green solvents is ongoing. researchgate.net The use of hydrogen peroxide in acetic acid for furfural (B47365) oxidation represents a step towards greener synthesis. nih.gov

Process Intensification: Continuous flow reactors and other process intensification strategies are being explored to improve reaction efficiency, reduce waste, and enable scalable production. mdpi.com

| Catalytic Approach | Advantages | Challenges | Key Research Directions |

|---|---|---|---|

| Heterogeneous Catalysis | Ease of separation and catalyst recycling. bohrium.com | Lower selectivity, potential for deactivation. frontiersin.org | Development of highly selective and stable solid catalysts. |

| Homogeneous Catalysis | High activity and selectivity. dtu.dk | Difficult catalyst recovery and product separation. csic.es | Design of recyclable homogeneous catalysts and biphasic systems. |

| Biocatalysis | High selectivity, mild reaction conditions. scielo.org.co | Enzyme stability, substrate scope limitations. | Discovery and engineering of robust enzymes for furanic aldehyde synthesis. |

Comprehensive Elucidation of Complex Reaction Mechanisms and Atmospheric Fate

A deeper understanding of the reaction mechanisms involved in the formation and transformation of this compound is essential for optimizing synthetic processes and predicting its environmental impact.

The atmospheric chemistry of furanoids, including their degradation by major atmospheric oxidants like OH, NO3, O3, and Cl, is a critical area of study. acs.org The functionality of a furanoid dictates its reactivity and potential to form secondary pollutants such as ozone and secondary organic aerosols (SOA). acs.org

Studies on the atmospheric oxidation of furan (B31954) and methyl-substituted furans initiated by hydroxyl radicals have shown that the reaction primarily begins with OH addition to the C2/C5-position. acs.orgresearchgate.netnih.gov This leads to the formation of a chemically activated adduct radical which can either be stabilized or isomerize, eventually forming ring-retaining products like 5-hydroxy-2-furanone compounds or ring-opening products such as unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.netnih.gov The yields of these products can vary significantly between furan and its methylated derivatives. acs.org

Future research will need to address the following:

Kinetic and Mechanistic Studies: Detailed kinetic studies are needed to understand the rate-determining steps and the influence of reaction parameters on product distribution. acs.org This includes investigating the reaction pathways for both the desired product formation and the formation of byproducts.

Atmospheric Degradation Pathways: The atmospheric lifetime and degradation pathways of this compound need to be thoroughly investigated to assess its potential environmental impact. acs.org The reaction with nitrate (B79036) radicals (NO3) has been identified as a dominant removal pathway for furan compounds during the nighttime. nih.gov

In-situ and Operando Spectroscopy: The use of advanced spectroscopic techniques will be crucial for observing reactive intermediates and elucidating complex reaction networks in real-time.

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The versatility of this compound stems from its furan ring and aldehyde functional group, which allow for a wide range of chemical transformations. csic.esscielo.org.co Exploring novel derivatization pathways is key to expanding its application portfolio.

Key areas for future exploration include:

Selective Functional Group Modification: Developing methods for the selective transformation of either the aldehyde or the furan ring is a primary objective. researchgate.net This includes reactions such as oxidation, reduction, amination, and C-C coupling. acs.orgrsc.org For example, the selective hydrogenation of furfural to furfuryl alcohol is a major industrial process. scielo.org.co

Polymerization: The potential of this compound and its derivatives as monomers for the synthesis of novel bio-based polymers is a significant area of research. acs.org

"Click Chemistry" Applications: The furan ring in HMF derivatives has been studied as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, opening up possibilities for its use in bioconjugation and other "click chemistry" applications. ulisboa.pt

Advancement in Predictive Computational Modeling for Furanic Systems

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding and predicting the behavior of furanic systems. researchgate.netnih.govelsevierpure.comacs.org

Future advancements in this area will focus on:

Accurate Prediction of Reaction Energetics: Improving the accuracy of computational models to predict reaction barriers and thermodynamics will aid in the rational design of catalysts and reaction conditions. acs.org

Modeling Complex Reaction Networks: Developing computational methods to simulate and predict the outcomes of complex reaction networks, including competing pathways and byproduct formation, is a significant challenge. researchgate.net

Structure-Property Relationship Studies: Using computational models to establish clear structure-property relationships for furanic compounds can accelerate the discovery of new molecules with desired properties. escholarship.org For example, computational models are being developed to predict the cetane number of furanic biofuel candidates. escholarship.org

Toxicity Prediction: Computational approaches are being used to predict the potential toxicity of furan derivatives by modeling their metabolic bioactivation. acs.orgnih.gov

| Application Area | Computational Method | Key Insights | Future Directions |

|---|---|---|---|

| Reaction Mechanism | DFT, RRKM-ME | Identification of transition states, reaction pathways, and product yields. acs.orgnih.gov | Modeling of solvent effects and catalyst-substrate interactions. |

| Spectroscopic Analysis | DFT, TD-DFT | Prediction of IR, Raman, UV, and NMR spectra for structural elucidation. globalresearchonline.net | Development of more accurate methods for predicting complex spectra. |

| Property Prediction | QSPR, ANN | Prediction of properties like cetane number for biofuel applications. escholarship.org | Expansion of models to a wider range of furanic derivatives and properties. mdpi.com |

| Toxicity Assessment | Metabolism Models | Prediction of bioactivation and potential toxicity of furan-containing molecules. acs.orgnih.gov | Integration of metabolism models into comprehensive toxicity risk assessments. acs.org |

Integration of this compound into Circular Economy Chemical Processes

The ultimate goal for biomass-derived chemicals like this compound is their seamless integration into a circular economy. This involves creating closed-loop systems where waste is minimized, and resources are utilized efficiently.

Key aspects for future research include:

Biorefinery Integration: Developing integrated biorefinery concepts where this compound is produced alongside other valuable chemicals from lignocellulosic biomass. researchgate.netnih.gov This requires efficient fractionation of biomass and valorization of all components.

Life Cycle Assessment: Conducting comprehensive life cycle assessments to evaluate the environmental footprint of this compound production and its derived products compared to their fossil-based counterparts. researchgate.net

By addressing these research challenges, the scientific community can pave the way for this compound to become a key building block in a more sustainable and circular chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.